
Allyl (3,4-dimethoxyphenyl) ether
Descripción general
Descripción
Allyl (3,4-dimethoxyphenyl) ether: is an organic compound that belongs to the class of allyl ethers It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing allyl ethers. It involves the reaction of an alkoxide ion with an allyl halide.
Zeolite Catalysis: Another method involves the use of natural zeolites as catalysts.
Industrial Production Methods: Industrial production of allyl ethers typically involves large-scale Williamson ether synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl (3,4-dimethoxyphenyl) ether can undergo oxidation reactions.
Substitution: Allyl ethers can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: tert-Butyllithium, NaOCH3
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols and alkenes.
Aplicaciones Científicas De Investigación
Chemistry:
- Allyl (3,4-dimethoxyphenyl) ether is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical transformations .
Biology and Medicine:
- This compound has potential applications in medicinal chemistry. It can be used in the synthesis of bioactive molecules and pharmaceutical intermediates .
Industry:
- In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of allyl (3,4-dimethoxyphenyl) ether involves its ability to undergo various chemical reactions. The allyl group can participate in electrophilic addition reactions, while the phenyl ether moiety can undergo nucleophilic substitution and oxidation reactions. These reactions are facilitated by the presence of electron-donating methoxy groups on the phenyl ring, which enhance the reactivity of the compound .
Comparación Con Compuestos Similares
- Allyl phenyl ether
- 3,4-Dimethoxyphenyl ethyl ether
- Allyl vinyl ether
Comparison:
- Allyl phenyl ether lacks the methoxy groups, making it less reactive in certain chemical reactions compared to Allyl (3,4-dimethoxyphenyl) ether .
- 3,4-Dimethoxyphenyl ethyl ether has an ethyl group instead of an allyl group, which affects its reactivity and the types of reactions it can undergo .
- Allyl vinyl ether contains a vinyl group, which makes it more prone to undergo Claisen rearrangement compared to this compound .
This compound stands out due to the presence of both the allyl and 3,4-dimethoxyphenyl groups, which confer unique reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
1,2-dimethoxy-4-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-7-14-9-5-6-10(12-2)11(8-9)13-3/h4-6,8H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBVQAHSAWNALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272350 | |
| Record name | 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-64-5 | |
| Record name | 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


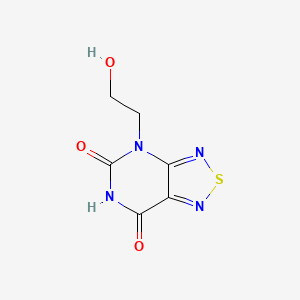
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14168264.png)
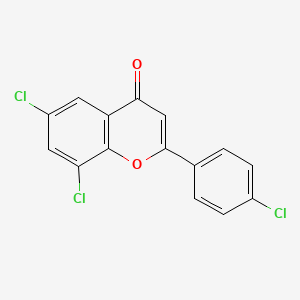

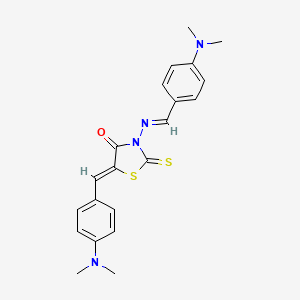
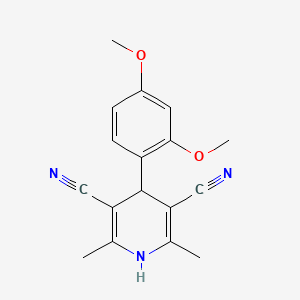
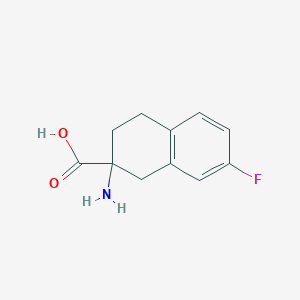

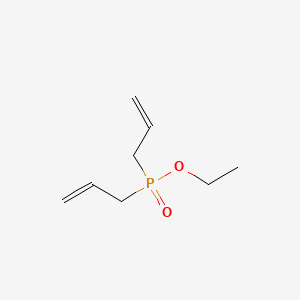

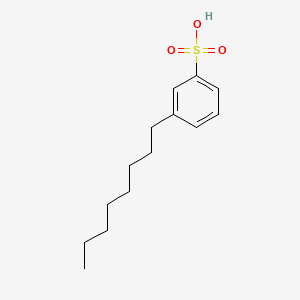
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
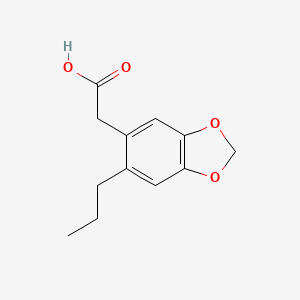
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
